molecular formula C18H16N2O2S2 B6499716 1-(4-methoxyphenyl)-2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}ethan-1-one CAS No. 864918-34-3

1-(4-methoxyphenyl)-2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}ethan-1-one

Cat. No.: B6499716
CAS No.: 864918-34-3
M. Wt: 356.5 g/mol
InChI Key: HRVTVDRJEYIJSP-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}ethan-1-one is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a 3-methylphenyl group at position 3 and a sulfanyl (-S-) linker at position 3. The ethanone moiety is attached to a 4-methoxyphenyl group, contributing to its electronic and steric profile.

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S2/c1-12-4-3-5-14(10-12)17-19-18(24-20-17)23-11-16(21)13-6-8-15(22-2)9-7-13/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVTVDRJEYIJSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table summarizes structural analogues and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Reported Biological Activity Reference
Target Compound Likely C₁₉H₁₇N₂O₂S₂ ~385.5 (estimated) 1,2,4-Thiadiazole core; 4-methoxyphenyl-ethanone; 3-methylphenyl substituent Not explicitly reported (inferred from analogues)
2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole C₁₈H₁₆N₄S₅ 456.7 Dual thiadiazole rings; additional methylphenyl and sulfanyl groups Medicinal chemistry applications
1-(Azepan-1-yl)-2-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}ethan-1-one C₁₇H₂₁N₃O₂S₂ 363.5 Azepane ring replaces 4-methoxyphenyl; thiadiazole core retained Not reported
1-(5-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}thiophen-2-yl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one C₂₀H₁₂ClF₃N₄O₂S₂ 496.9 Oxadiazole replaces thiadiazole; trifluoromethyl and pyridinyl substituents Enhanced binding affinity (inferred)
1-(4-Chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone C₂₆H₂₀ClN₅O₂S 517.0 Triazole replaces thiadiazole; quinoline and chlorophenyl groups Anticancer potential (inferred)
2-[(3-Methoxyphenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one C₁₉H₁₇NO₂S₂ 355.5 Thiazole core; 3-methoxyphenyl and phenyl substituents Not reported

Key Findings from Comparative Analysis

Core Heterocycle Influence: Thiadiazole vs. Oxadiazole/Triazole: The 1,2,4-thiadiazole core (target compound) exhibits distinct electronic properties compared to oxadiazole () or triazole (). Thiazole Derivatives: Compounds with thiazole cores (e.g., ) show similar sulfanyl linkages but differ in aromatic substituents, which may alter solubility and bioavailability .

Substituent Effects :

  • 4-Methoxyphenyl Group : The target compound’s 4-methoxyphenyl group increases lipophilicity compared to analogues with azepane () or chlorophenyl () groups. This could enhance membrane permeability .
  • Trifluoromethyl and Pyridinyl Groups : The presence of these groups in ’s compound likely improves metabolic stability and target affinity due to fluorine’s electronegativity and pyridine’s hydrogen-bonding capability .

Triazole-containing analogues () are often explored in kinase inhibition, indicating divergent therapeutic applications compared to thiadiazoles .

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